molecular formula C16H11N5O3 B2385968 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 69722-22-1

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Cat. No.: B2385968
CAS No.: 69722-22-1
M. Wt: 321.296
InChI Key: HNRKAVGRRGTAKG-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H12N4O3
  • Molecular Weight : 284.27 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The unique structural features of pyrazolo[3,4-d]pyrimidines contribute to their interaction with various biological targets.

Target Enzymes

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . This compound inhibits CDK2 by binding to its active site, which leads to:

  • Cell Cycle Arrest : The inhibition of CDK2 results in cell growth arrest at the G0-G1 phase of the cell cycle, preventing cell proliferation and inducing apoptosis in cancer cells .

Biochemical Pathways

The compound's interaction with CDK2 disrupts key signaling pathways involved in cell cycle regulation. This mechanism underlies its potential as an anticancer agent.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50 µM)
A549 (Lung)2.249.20
MCF-7 (Breast)1.7442.3
HCT116 (Colon)5.00Not available

These findings suggest that the compound is more effective than traditional chemotherapeutics like doxorubicin in certain contexts .

Induction of Apoptosis

Flow cytometry analyses have shown that treatment with this compound leads to a significant increase in apoptotic cells within treated populations. For instance, a study indicated that at concentrations between 2.0 and 4.0 µM, the percentage of apoptotic cells increased from 5.1% (control) to between 25.1% and 41.0% for treated cells .

Study Overview

In a recent study examining the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, this compound was found to be particularly effective against lung and breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation through its action on CDK2.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with CDK2 at the molecular level. The binding affinity and interaction patterns suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance its potency and selectivity against cancer cells .

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-10H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKAVGRRGTAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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